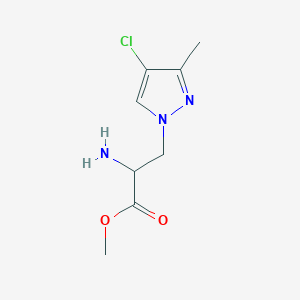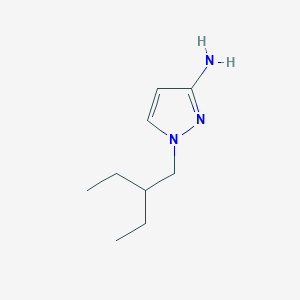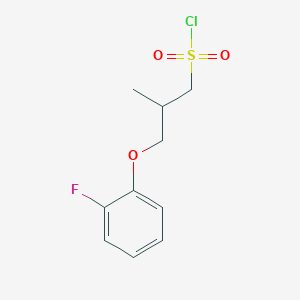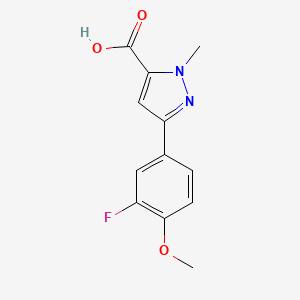
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Amino and Chloro Groups: The amino and chloro substituents can be introduced via electrophilic substitution reactions using reagents such as chlorinating agents and amines.
Acetamide Formation: The final step involves the reaction of the substituted pyrazole with 2-cyanoethylamine under suitable conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
- 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide
Comparison
Compared to its analogs, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide may exhibit unique properties due to the presence of the chloro substituent, which can influence its reactivity, binding affinity, and overall biological activity. The chloro group can also affect the compound’s solubility and stability.
Properties
Molecular Formula |
C8H10ClN5O |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-(2-cyanoethyl)acetamide |
InChI |
InChI=1S/C8H10ClN5O/c9-6-4-14(13-8(6)11)5-7(15)12-3-1-2-10/h4H,1,3,5H2,(H2,11,13)(H,12,15) |
InChI Key |
DEFFGHDNWYTLPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(=O)NCCC#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)






![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13490358.png)
![1-[2-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B13490363.png)
